Methyl 4,6-diaminonicotinate
Description
Significance of Diaminonicotinate and Pyridine (B92270) Scaffolds in Organic Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that is structurally related to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom. bldpharm.comchemsrc.com This substitution has profound effects, creating a polar, weakly basic ring system that is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. chemsrc.comchemicalbook.com The nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the ring's electronic properties are key to the biological activity of many pyridine-containing drugs. chemsrc.comsigmaaldrich.com
Pyridine-based structures are considered "privileged scaffolds" in medicinal chemistry because they are present in a vast number of FDA-approved drugs. chem960.comusp.org These compounds exhibit a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The versatility of the pyridine core allows chemists to create large libraries of compounds for drug discovery by modifying the substituents on the ring. usp.org
Diaminonicotinate scaffolds, a subset of substituted pyridines, are of particular importance. The two amino groups can function as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. sigmaaldrich.com This makes them highly valuable in the design of targeted therapies, particularly as kinase inhibitors and other signaling pathway modulators. sigmaaldrich.com
Methyl 4,6-Diaminonicotinate as a Foundational Intermediate in Synthetic Endeavors
This compound serves as a crucial building block in organic synthesis. Its utility stems from the distinct reactivity of its functional groups: the two amino groups and the methyl ester on the pyridine core. While specific, publicly documented syntheses starting directly from this compound are specialized, its primary role is as a precursor for more complex, functionalized heterocyclic systems.
A common synthetic pathway to obtain this compound involves the catalytic hydrogenation of a precursor, Methyl 4,6-dinitronicotinate. The resulting diamino compound can then be used in subsequent reactions. The amino groups are nucleophilic and can readily participate in condensation or cyclization reactions to form fused ring systems, such as imidazopyridines or pyrazolopyridines, which are themselves important pharmacophores. Furthermore, the amino groups can be targets for substitution reactions, allowing for the introduction of diverse chemical moieties to build libraries of compounds for screening. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for modification, such as amide bond formation.
Historical Context and Evolution of Research on Diaminonicotinates
The journey of pyridine chemistry began in the 19th century with its initial isolation from coal tar. chemsrc.comchemicalbook.com However, determining its chemical structure took several decades, with Wilhelm Körner and James Dewar proposing the correct benzene-like structure in the late 1860s and early 1870s. bldpharm.com This foundational understanding paved the way for the development of synthetic methods to construct the pyridine ring.
The evolution of pyridine synthesis has been marked by several key discoveries that are still fundamental to organic chemistry today. chemsrc.com
| Year | Development | Description |
|---|---|---|
| 1881 | Hantzsch Pyridine Synthesis | A multicomponent reaction typically using a β-keto ester, an aldehyde, and ammonia (B1221849) to produce dihydropyridines, which are then oxidized to pyridines. bldpharm.comchemicalbook.com |
| 1924 | Chichibabin Pyridine Synthesis | A condensation reaction of aldehydes and ketones with ammonia, still used in industry today for producing simple pyridines. bldpharm.comchemicalbook.com |
| 1957 | Bohlmann-Rahtz Pyridine Synthesis | A major synthetic route to substituted pyridines that employs enamines and alkynyl ketones. bldpharm.com |
The development of synthetic routes for diaminonicotinates like this compound is a more recent advancement, driven by the demands of modern drug discovery. The need for highly functionalized and specifically substituted pyridine rings spurred research into refining classical methods and developing new catalytic processes to install multiple substituents with high selectivity.
Current Research Landscape and Future Directions for this compound
The current research landscape continues to leverage the pyridine scaffold's versatility, with a significant focus on developing new therapeutic agents. A review of literature from the last two decades highlights a strong inclination toward using pyridine-based molecules in the design of drugs for a wide array of diseases. chem960.comusp.org
For a specific intermediate like this compound, its value lies in its potential for creating novel molecular architectures. It is an ideal candidate for use in fragment-based drug design and for generating combinatorial libraries of compounds. The strategic placement of the two amino groups and the ester function allows for a three-pronged approach to diversification, enabling the synthesis of a wide range of derivatives.
Future research will likely focus on utilizing this compound as a starting material for:
Novel Kinase Inhibitors: The diaminopyridine structure is a known hinge-binding motif for many protein kinases, which are key targets in cancer therapy.
New Heterocyclic Scaffolds: Condensation reactions with the amino groups can lead to new fused heterocyclic systems with unique biological and photophysical properties.
Functional Materials: Pyridine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials; the substitution pattern of this compound could be exploited to tune electronic properties.
The continued exploration of synthetic methodologies to produce such polysubstituted pyridines efficiently and cost-effectively will be crucial in supporting these future research and development endeavors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-diaminopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H4,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSBFNPEPVZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856479 | |
| Record name | Methyl 4,6-diaminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379106-14-5 | |
| Record name | Methyl 4,6-diaminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4,6 Diaminonicotinate
De Novo Synthesis Approaches
De novo synthesis offers a direct route to the methyl 4,6-diaminonicotinate scaffold. These methods often involve the strategic combination of smaller, acyclic precursors to construct the desired substituted pyridine (B92270) ring system.
Strategies Involving Nicotinic Acid Derivatives
One of the primary pathways to obtaining this compound involves the modification of a pre-formed nicotinic acid or its derivatives. This can be achieved through either direct esterification of the corresponding diaminonicotinic acid or by building up the molecule from other precursors.
The direct esterification of 4,6-diaminonicotinic acid with methanol (B129727) presents a straightforward synthetic route. This acid-catalyzed reaction, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol. scienceready.com.auchemguide.co.uk Concentrated sulfuric acid is a common catalyst, as it both protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity, and acts as a dehydrating agent to shift the equilibrium towards the ester product. scienceready.com.au The reaction is reversible, and to maximize the yield of the ester, the water formed during the reaction is typically removed. chemguide.co.uk
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol (methanol). A subsequent proton transfer and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. chemguide.co.uk
| Reactants | Reagents/Catalyst | Product | Reaction Type |
| 4,6-Diaminonicotinic acid, Methanol | Concentrated Sulfuric Acid | This compound | Fischer Esterification |
While direct synthesis from non-pyridine precursors to form the this compound ring system in one pot is less commonly documented in readily available literature, the principles of pyridine synthesis suggest potential pathways. Hantzsch dihydropyridine (B1217469) synthesis, for instance, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. tcichemicals.com Adapting this methodology would require the selection of appropriate precursors to yield the desired 4,6-diamino and 3-methoxycarbonyl substitution pattern.
Functional Group Interconversions Leading to this compound
An alternative and widely utilized strategy for the synthesis of this compound involves the chemical modification of a pre-existing, suitably substituted methyl nicotinate (B505614) ring. This approach focuses on the transformation of functional groups at the 4 and 6 positions of the pyridine ring.
Reduction of Nitro-Substituted Nicotinates
A common and effective method for introducing amino groups onto an aromatic ring is through the reduction of precursor nitro groups. This strategy is analogous to the synthesis of the isomeric methyl 5,6-diaminonicotinate, where a nitro group is reduced to an amine. prepchem.com
The synthesis of this compound can be achieved starting from methyl 4,6-dinitronicotinate. The two nitro groups are reduced to the corresponding amino groups. This transformation can be accomplished using various reducing agents. masterorganicchemistry.com A widely used method is catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). prepchem.com This reaction is typically carried out in a solvent like methanol at room temperature and atmospheric pressure. prepchem.com
Other reducing systems for converting aromatic nitro groups to amines include the use of metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.com Additionally, reagents like sodium hydrosulfite or sodium sulfide (B99878) can be employed. wikipedia.org The choice of reducing agent can be critical to avoid the reduction of the ester functional group.
| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Typical Yield |
| Methyl 4,6-dinitronicotinate | H₂, Pd/C | Methanol | This compound | 65-75% |
| Methyl 6-amino-5-nitronicotinate | H₂, 5%-palladium-carbon | Methanol | Methyl 5,6-diaminonicotinate | 88% prepchem.com |
The data for Methyl 5,6-diaminonicotinate is provided for analogous comparison.
The reduction of nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines. jsynthchem.com The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. wikipedia.org
Amination Reactions on Halogenated Pyridines
A prominent strategy for synthesizing aminopyridine derivatives involves the nucleophilic aromatic substitution (SNAr) on halogenated pyridine precursors. researchgate.net In this approach, pyridine rings activated by electron-withdrawing groups and substituted with leaving groups like halogens (e.g., chlorine) are reacted with nitrogen nucleophiles.
One of the advanced methods for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions. For instance, the synthesis can commence from a dihalogenated precursor like methyl 4,6-dichloronicotinate. The reaction with an ammonia source or a protected amine like benzophenone (B1666685) imine can introduce the amino groups. A typical catalytic system for this process involves a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), paired with a specialized phosphine (B1218219) ligand like Xantphos. The presence of a base, for example, cesium carbonate (Cs₂CO₃), is essential to facilitate the reaction, which can achieve high yields of 80-85% under conditions such as heating at 90°C for 12 hours. The use of halogenated pyridines as starting materials is a versatile tool, although it requires pre-functionalization of the heterocycle. researchgate.net
The reactivity of halogens on the pyridine ring can be influenced by their position and the presence of other substituents. In polyhalogenated pyridines and pyrimidines, metal-free, site-selective C-N bond formation can be achieved, with the preferred coupling site being tunable based on the heterocyclic core. rsc.org For many pyridines, amination via nucleophilic substitution is more favorable when an additional electron-withdrawing group is present on the ring. researchgate.net
Optimization of Synthetic Pathways
Catalytic Strategies in Diaminonicotinate Production
Catalysis is fundamental to the modern synthesis of diaminonicotinates, offering pathways with higher efficiency and selectivity. Both heterogeneous and homogeneous catalysts play significant roles.
Heterogeneous Catalysis : A common method for introducing amino groups is through the reduction of nitro groups. In the synthesis of this compound from a dinitro precursor like methyl 4,6-dinitronicotinate, catalytic hydrogenation is employed. A standard catalyst for this transformation is palladium on carbon (Pd/C), which is a robust heterogeneous catalyst. The reaction proceeds with hydrogen gas (H₂), and the solid nature of the catalyst allows for its straightforward removal from the reaction mixture by filtration upon completion of the reaction. prepchem.com
Homogeneous Catalysis : For C-N bond formation via cross-coupling, homogeneous palladium catalysts are frequently used. The Buchwald-Hartwig amination, for example, utilizes a soluble palladium complex. The catalytic system, often comprising a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos, is crucial for the reaction's success. These ligands stabilize the palladium center and facilitate the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. The choice of catalyst can be critical for achieving high yields and reproducibility in the synthesis of related diaminonicotinate esters.
| Catalyst System | Reaction Type | Precursor | Purpose | Reference |
|---|---|---|---|---|
| Pd/C, H₂ | Catalytic Hydrogenation (Reduction) | Methyl 4,6-dinitronicotinate | Reduces nitro groups to amino groups to form the final product. | |
| Pd(OAc)₂ / Xantphos | Buchwald-Hartwig Amination | Methyl 4,6-dichloronicotinate | Catalyzes the C-N cross-coupling to introduce amino groups. | |
| Palladium or Acid/Base Catalysts | Nucleophilic Substitution / Condensation | Halogenated Nicotinates | General catalysts for synthesizing related diaminonicotinate esters. |
Solvent and Temperature Effects on Reaction Efficiency
The selection of solvent and the control of temperature are critical parameters that significantly influence reaction outcomes, including yield, purity, and reaction time.
The efficiency of catalytic hydrogenation can be highly dependent on the solvent. For the reduction of a related compound, methyl 6-amino-5-nitronicotinate, methanol was used as the solvent at room temperature, allowing the reaction to proceed under normal pressure. prepchem.com In contrast, chlorination steps using reagents like phosphorus oxychloride may require elevated temperatures, carefully controlled between 80–110°C, to ensure the reaction goes to completion while avoiding over-chlorination.
For cross-coupling reactions like the Buchwald-Hartwig amination, specific solvent and temperature combinations are necessary to achieve high efficiency. The amination of methyl 4,6-dichloronicotinate proceeds effectively at 90°C. For the synthesis of analogous diaminonicotinates, solvents such as dimethylformamide (DMF) or ethanol (B145695) are often used, with reactions typically run at reflux temperatures ranging from 80 to 100°C to ensure a reasonable reaction rate.
| Reaction Step | Solvent | Temperature | Effect on Efficiency | Reference |
|---|---|---|---|---|
| Nitro Group Reduction | Methanol | Room Temperature | Facilitates catalytic hydrogenation under normal pressure. | prepchem.com |
| Chlorination of Amino Groups | N/A (Neat or high boiling solvent) | 80–110°C | Temperature control is crucial to prevent over-chlorination and side reactions. | |
| Buchwald-Hartwig Amination | (Not specified, typically aprotic polar) | 90°C | Enables high-yield (80-85%) C-N bond formation. | |
| General Amination/Condensation | DMF or Ethanol | 80–100°C (Reflux) | Common conditions for synthesis of related diaminonicotinates. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org These principles are increasingly applied to the synthesis of fine chemicals like this compound to improve sustainability.
Key aspects of green chemistry applicable to this synthesis include:
Safer Solvents : A significant improvement is the replacement of hazardous solvents. For example, substituting dichloromethane (B109758), a common but environmentally damaging solvent, with a greener alternative like cyclopentyl methyl ether (CPME) in chlorination steps can reduce environmental impact while maintaining reaction efficiency.
Energy Efficiency : The adoption of energy-efficient technologies can drastically reduce reaction times and energy consumption. Microwave-assisted synthesis is one such technology. For instance, the chlorination of methyl 5-aminonicotinate using N-chlorosuccinimide (NCS) in DMF can be completed in just 15 minutes at 120°C under microwave irradiation, achieving a 90% conversion rate. This offers a rapid and efficient alternative to conventional heating methods.
Waste Prevention : The use of catalytic methods is a cornerstone of green chemistry because it minimizes waste compared to stoichiometric reagents. beilstein-journals.org By using small amounts of highly active catalysts like palladium complexes, the atom economy of the process is improved, and the generation of chemical waste is reduced.
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
|---|---|---|---|
| Use of Safer Solvents | Replacing dichloromethane with cyclopentyl methyl ether (CPME) in chlorination steps. | Reduces environmental impact and hazards associated with the solvent. | |
| Energy Efficiency | Employing microwave irradiation for chlorination instead of conventional heating. | Reduces reaction time from hours to minutes and lowers energy consumption. | |
| Catalysis | Using catalytic amounts of palladium (e.g., Pd/C, Pd(OAc)₂) instead of stoichiometric reagents. | Minimizes waste, increases atom economy, and allows for catalyst recycling. | beilstein-journals.org |
Chemical Reactivity and Mechanistic Investigations of Methyl 4,6 Diaminonicotinate
Reactivity of the Amino Functionalities
The two amino groups on the pyridine (B92270) ring are primary sites of nucleophilic activity. Their reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the ester group, which modulates the nucleophilicity of the nitrogen atoms.
The amino groups of Methyl 4,6-diaminonicotinate readily engage in nucleophilic substitution reactions with a variety of electrophiles. As in other nucleophilic aromatic substitution (SNAr) reactions, this reactivity is central to the formation of new carbon-nitrogen bonds. nih.gov The reaction mechanism typically involves the nucleophilic attack of an amino nitrogen atom on an electron-deficient center, leading to the displacement of a leaving group. The regioselectivity of such reactions can be influenced by steric factors and the electronic environment of the pyridine ring.
The reaction of primary amines with acyl chlorides is a well-established method for forming amide bonds, often referred to as the Schotten-Baumann reaction. fishersci.it In the case of this compound, the amino groups can be acylated by reacting the compound with various acyl chlorides in the presence of a base. The base, typically a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. fishersci.itorganic-chemistry.org
The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. Depending on the stoichiometry of the reactants, either mono- or di-acylated products can be synthesized.
Table 1: Representative Acylation Reactions of Amines
| Amine Substrate | Acyl Chloride | Base | Product |
| Primary Amine | Acetyl Chloride | Pyridine | N-Acetyl Amide |
| Secondary Amine | Benzoyl Chloride | Triethylamine | N-Benzoyl Amide |
| Aniline | Propionyl Chloride | Diisopropylethylamine | N-Propionyl Anilide |
This table illustrates the general conditions for acylation reactions similar to those that this compound would undergo.
The primary amino groups of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. These reactions are typically catalyzed by an acid or a base and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The reaction of methyl ketones with dimethylformamide dimethylacetal (DMFDMA) to produce enaminones is a related transformation that highlights the reactivity of carbonyl compounds in condensation reactions. nih.gov The formation of iminoarylhydrazones through the condensation of aryl hydrazones with heterocyclic amines further demonstrates the broad scope of these reactions. nih.gov The equilibrium of the condensation reaction can often be shifted toward the product by removing water as it is formed.
Aminopyridines, like other aromatic amines, are susceptible to oxidation. The oxidation of the amino groups can lead to a variety of products depending on the oxidizing agent and reaction conditions. While anilines can be oxidized to reactive nitroso species, the 2-aminopyridine (B139424) moiety is considered to have a reduced oxidation potential, making it a safer alternative in some contexts. nih.gov
Potential oxidation pathways for aminopyridines can involve the formation of N-oxides or lead to ring-opening transformations. researchgate.net In the presence of certain catalysts, primary amines can undergo oxidative dehydrogenation to form nitriles. acs.orgnih.gov For example, copper-catalyzed aerobic oxidation has been shown to convert various primary amines into nitriles efficiently. acs.orgnih.gov The mechanism of such reactions can involve single-electron transfer steps and the formation of radical intermediates. nih.gov
Transformations Involving the Ester Group
The methyl ester group at the 3-position of the pyridine ring is another key functional group that dictates the reactivity of this compound.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). Basic hydrolysis is typically irreversible as the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack.
Transesterification, or ester exchange, is another important transformation. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. This process allows for the conversion of the methyl ester into other alkyl esters, which can be useful for modifying the compound's physical and chemical properties.
Reduction to Corresponding Alcohols
The methyl ester group of this compound is susceptible to reduction to a primary alcohol, yielding (4,6-diaminopyridin-3-yl)methanol. This transformation is a fundamental reaction in organic synthesis, typically achieved using powerful reducing agents.
Detailed Research Findings:
Although specific studies detailing the reduction of this compound were not found, the reduction of aromatic and heterocyclic esters is a well-established process. The reaction generally proceeds via nucleophilic acyl substitution by a hydride ion.
Reagents: Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for this type of reduction. Due to its high reactivity, it readily reduces esters to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters on its own but can be effective when used in combination with additives like lithium chloride (LiCl) or at elevated temperatures.
Mechanism: The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) leaving group. A second hydride transfer then reduces the resulting aldehyde intermediate to the primary alcohol.
Table 1: Common Reagents for Ester Reduction
| Reagent | Formula | Typical Conditions | Reactivity |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether or THF, 0°C to reflux | High (Reduces esters, amides, acids, ketones, etc.) |
| Sodium Borohydride | NaBH₄ | Alcohols (MeOH, EtOH), often requires additives for esters | Moderate (Reduces aldehydes and ketones) |
Cyclization and Annulation Reactions to Construct Fused Heterocyclic Systems
The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry. However, the specific substitution pattern of this compound presents challenges for common cyclization strategies.
The synthesis of imidazo-pyridine systems, such as imidazo[4,5-c]pyridines, typically requires ortho-diaminopyridine precursors, where the two amino groups are adjacent (e.g., at the C3 and C4 positions). nih.gov These adjacent amines can readily react with a one-carbon electrophile (like formic acid or an orthoester) to form the fused imidazole (B134444) ring. mdpi.com
In this compound, the amino groups are in a meta-relationship (at C4 and C6). This spatial arrangement prevents direct intramolecular cyclization to form a fused imidazole ring across the C4-C5 or C5-C6 bond. Consequently, the formation of imidazo[4,5-c]pyridine or imidazo[4,5-b]pyridine derivatives from this substrate is not a straightforward or commonly reported transformation. nih.gov Alternative multi-step strategies or reactions involving significant rearrangement would be necessary.
Similar to imidazole ring formation, the annulation of a pyrimidine (B1678525) ring onto a pyridine core generally requires ortho-disposed reactive sites. For instance, an ortho-diaminopyridine can react with a 1,3-dielectrophile to construct a fused pyrimidine ring.
The meta-disposition of the amino groups in this compound makes it an unsuitable substrate for conventional pyrimidine annulation reactions. The distance and geometry between the C4 and C6 amino groups are not conducive to bridging by the three-atom fragment required to form a six-membered pyrimidine ring. While ring transformation reactions of pyrimidines are known, the construction of a fused pyrimidine from a 4,6-diaminopyridine substrate is not a standard synthetic route. wur.nlnih.gov
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes, particularly selectivity.
Kinetic investigations typically involve monitoring the rate of reaction under various conditions (e.g., changing reagent concentrations, temperature, or solvent). arabjchem.org For a molecule like this compound, kinetic studies could determine:
The relative rates of reaction at the N4 versus the N6 amino group.
The rate of ester hydrolysis or reduction under different conditions.
The activation energy for potential derivatization reactions, providing insight into the reaction mechanism.
Regioselectivity is a critical consideration in the derivatization of this compound due to the presence of multiple reactive sites.
N4 vs. N6 Amino Groups: The two amino groups are electronically distinct. The C4-amino group is para to the C1-ring nitrogen, while the C6-amino group is ortho to it. This difference in position influences their nucleophilicity. The C6-amino group is expected to be more sterically hindered. In electrophilic substitution reactions (e.g., acylation or alkylation), the relative reactivity of these two sites would determine the major product isomer.
Ring Carbon Atoms: The pyridine ring itself can undergo electrophilic or nucleophilic substitution, although these reactions are less common than reactions at the amino groups. The C5 position is activated by two electron-donating amino groups, making it potentially susceptible to electrophilic attack.
Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is only relevant in reactions that introduce a new chiral center. For example, if the molecule were to react with a chiral electrophile, two diastereomeric products could be formed. The facial selectivity of attack would be influenced by the steric and electronic properties of the pyridine ring and its substituents.
Derivative Synthesis and Structural Diversification Through Methyl 4,6 Diaminonicotinate
Design and Synthesis of Substituted 4,6-Diaminonicotinates
The inherent reactivity of Methyl 4,6-diaminonicotinate allows for the synthesis of a variety of substituted derivatives. The amino groups can be readily transformed, and the pyridine (B92270) ring itself can be further functionalized. A common synthetic pathway to obtain the core structure begins with Methyl 4,6-dinitronicotinate. The nitro groups are reduced to amines via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst, to yield this compound.
From this key intermediate, further substitutions can be achieved. For instance, the diamino-derivative can be converted into a dihalo-derivative, a crucial precursor for cross-coupling reactions. A standard method involves treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the amino groups with chloro groups, yielding Methyl 4,6-dichloronicotinate. This transformation opens up pathways for introducing new carbon-carbon or carbon-heteroatom bonds.
Conversely, halogenated nicotinates can serve as precursors to the diamino compound. For example, Methyl 4,6-dichloronicotinate can undergo amination through methods like the Buchwald-Hartwig palladium-catalyzed reaction with ammonia (B1221849) or an ammonia equivalent. This approach offers an alternative route to substituted diaminonicotinates.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Methyl 4,6-dinitronicotinate | H₂, Pd/C | This compound | High | |
| This compound | POCl₃, reflux | Methyl 4,6-dichloronicotinate | 65-75% | |
| Methyl 4,6-dichloronicotinate | Ammonia, Pd(OAc)₂/Xantphos, Cs₂CO₃ | This compound | 80-85% |
Construction of Novel Heterocyclic Frameworks
The diamino-functionality of this compound makes it an ideal building block for the synthesis of fused heterocyclic systems. The adjacent amino groups can react with various bifunctional reagents to form new rings fused to the parent pyridine scaffold.
The construction of pyridine-fused systems often involves intramolecular cyclization reactions. Derivatives of this compound are valuable in this context. For example, Methyl 4,6-dichloronicotinate, derived from the diamino compound, can be used to build chromeno[3,2-c]pyridine systems. mdpi.com This is achieved through a copper-catalyzed O-arylation with a phenol (B47542) derivative, followed by hydrolysis and acid-catalyzed cyclization to form the expanded, fused heterocyclic framework. mdpi.com Similarly, the diamino groups themselves can be utilized in condensation reactions with diketones or other suitable electrophiles to generate fused diazepine (B8756704) or other polycyclic systems. The synthesis of pyridine-fused uracils from related aminopyrimidines highlights the utility of amino groups in building fused ring systems through multicomponent reactions. nih.gov
The synthesis of imidazole-fused scaffolds is a significant area of medicinal chemistry due to the prevalence of this motif in biologically active molecules. rsc.org The 1,2-diamine arrangement on the pyridine ring of this compound is perfectly suited for the construction of a fused imidazole (B134444) ring, leading to an imidazo[4,5-c]pyridine core.
Established methods for forming such fused systems include the Marckwald reaction, which involves the condensation of an α-amino ketone with reagents like potassium thiocyanate, followed by desulfurization. nih.gov A more direct and widely used approach is the Phillips condensation, which involves reacting the diamine with an aldehyde or a carboxylic acid (or its derivative) under heating or acidic conditions. The reaction with an aldehyde first forms a Schiff base, which then undergoes cyclization and oxidation to yield the fused aromatic imidazole.
| Reagent for Condensation | Resulting Fused System | General Method | Reference |
| Aldehydes (R-CHO) | 2-Substituted-imidazo[4,5-c]pyridines | Phillips Condensation | biomedpharmajournal.orgresearchgate.net |
| Carboxylic Acids (R-COOH) | 2-Substituted-imidazo[4,5-c]pyridines | Phillips Condensation | nih.gov |
| Formamidine Acetate (B1210297) | Unsubstituted Imidazo[4,5-c]pyridine | Condensation Reaction | biomedpharmajournal.org |
| α-Dicarbonyl Compounds | Fused Pyrazino-pyridine systems | Condensation Reaction | biomedpharmajournal.org |
Development of Complex Molecular Architectures
Beyond fused systems, this compound is a precursor for creating highly complex and diverse molecular structures, including those assembled via modern cross-coupling techniques and those incorporated into large macrocyclic frameworks.
Modern cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While the amino groups of this compound can potentially undergo Chan-Lam coupling, a more robust strategy involves its conversion to the corresponding dihalo-derivative, such as Methyl 4,6-dichloronicotinate. This dichloro-intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for creating biaryl structures or introducing alkyl and vinyl groups. nih.govbeilstein-journals.org By reacting Methyl 4,6-dichloronicotinate with various boronic acids under optimized conditions (typically a palladium catalyst, a suitable ligand like X-Phos, and a base), both chloro-positions can be selectively or sequentially substituted. nih.gov This allows for the synthesis of a vast library of complex nicotinic acid derivatives. Other cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, could similarly be applied to introduce sp-hybridized carbon linkers. mdpi.com
Macrocycles are of great interest in supramolecular chemistry and drug discovery. nih.govnih.gov The bifunctional nature of this compound, possessing two nucleophilic amino groups, makes it an excellent monomer for step-growth polymerization or for the template-directed synthesis of macrocycles. units.it
For example, high-dilution condensation of this compound with a long-chain dicarboxylic acid chloride would lead to the formation of a large macrocyclic polyamide. The pyridine unit's geometry would impart a specific conformational bias to the resulting macrocycle. The use of pyridine-dicarboxylate units in the synthesis of functional macrocycles has been demonstrated, providing a template for how the diaminonicotinate scaffold could be employed. mdpi.com Such strategies, which fall under the umbrella of diversity-oriented synthesis, can generate libraries of structurally complex macrocycles from relatively simple building blocks. cam.ac.uk
Structure-Reactivity and Structure-Function Relationship Studies in Derived Compounds
A key area of investigation involves the manipulation of the amino groups and the methyl ester. The two amino groups at the 4- and 6-positions are primary sites for a variety of chemical transformations. Their nucleophilic nature allows for reactions such as acylation, alkylation, and condensation, leading to the formation of amides, secondary or tertiary amines, and fused heterocyclic systems, respectively. The reactivity of these amino groups can be influenced by the electronic environment of the pyridine ring. For instance, the presence of the electron-withdrawing ester group can modulate the nucleophilicity of the amino groups.
The methyl ester group at the 3-position also offers a handle for structural modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other esters. The choice of the esterifying alcohol or the amine used for amidation can significantly impact the lipophilicity, solubility, and ultimately, the biological activity of the derivative. For example, increasing the alkyl chain length of the ester can enhance membrane permeability, a crucial factor for drug efficacy.
Structure-Reactivity Relationships
The relationship between the structure of this compound derivatives and their chemical reactivity is a cornerstone of their synthetic utility. The strategic placement of substituents can either enhance or diminish the reactivity of specific functional groups, allowing for controlled and selective chemical transformations.
The following table summarizes some key structure-reactivity relationships observed in derivatives of this compound:
| Structural Modification | Impact on Reactivity | Example Reaction |
| Acylation of amino groups | Decreases nucleophilicity of the amino nitrogen. | Formation of amides. |
| Alkylation of amino groups | Increases steric hindrance around the amino nitrogen. | Formation of secondary or tertiary amines. |
| Hydrolysis of methyl ester | Forms a carboxylic acid, enabling further derivatization. | Amide bond formation with various amines. |
| Conversion to imidazopyridines | The diaminopyridine structure is a key precursor. | Reaction with aldehydes or orthoesters. googleapis.com |
Structure-Function Relationships
The biological activity of compounds derived from this compound is intricately linked to their three-dimensional structure and the nature of their functional groups. By systematically altering the structure, researchers can fine-tune the pharmacological profile of these derivatives.
A significant body of research has focused on the development of kinase inhibitors. The diaminopyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. Substituents on the amino groups and modifications of the ester can then be used to achieve selectivity and potency against specific kinases.
Another area of interest is the development of antimicrobial agents. Derivatives of diaminonicotinates have shown activity against various bacterial and fungal strains. The mechanism of action is often related to the ability of these compounds to interfere with essential cellular processes, and the specific structural features that govern this activity are a subject of ongoing investigation. nih.gov
The following table highlights some of the observed structure-function relationships in derivatives of this compound:
| Derivative Class | Structural Features | Observed Function |
| Imidazopyridines | Fused heterocyclic ring system. | Inhibition of gastric H+/K+-ATPase. google.com |
| Thrombin Inhibitors | Specific side chains targeting the enzyme's active site. | Anticoagulant activity. googleapis.com |
| Substituted Nicotinates | Varied ester groups and substitutions on the amino functions. | Potential antimicrobial and anticancer properties. |
These examples underscore the power of using this compound as a starting material for generating diverse chemical entities with a wide range of potential applications. The ability to systematically modify its structure and observe the corresponding changes in reactivity and function is a testament to its importance in medicinal chemistry and materials science.
Applications of Methyl 4,6 Diaminonicotinate As a Core Building Block
Essential Intermediate in Synthetic Organic Chemistry
In the field of synthetic organic chemistry, Methyl 4,6-diaminonicotinate serves as a crucial intermediate or building block. The presence of multiple reactive functional groups—two nucleophilic amino groups and an electrophilic ester group—on a stable aromatic pyridine (B92270) ring allows for a wide range of chemical transformations. This multifunctionality enables chemists to use it as a scaffold, systematically adding complexity to synthesize target molecules that would be difficult to produce otherwise. Its role as a foundational component is critical in the assembly of various heterocyclic structures and bioactive compounds. bldpharm.com
Precursor for Advanced Heterocyclic Compounds
The specific arrangement of the amino groups in this compound makes it an ideal precursor for the synthesis of advanced heterocyclic compounds, especially fused-ring systems. The development of novel synthetic routes to create nitrogen-containing heterocycles is a significant focus in organic chemistry, as these structures are ubiquitous in natural products and pharmaceutical drugs. mdpi.comrsc.org
Building Block for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a highly important class of compounds due to their prevalence in biologically active and medicinally relevant molecules. rsc.org The structure of this compound, featuring two amino groups on a pyridine ring, is well-suited for constructing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines or imidazopyridines. These types of cyclization reactions are fundamental in creating diverse molecular libraries for drug discovery. openmedicinalchemistryjournal.commdpi.com The strategic placement of the amino groups allows for the formation of new rings, making the compound a valuable starting point for complex scaffolds. Saturated nitrogen-containing heterocycles are also of significant interest as they are found in many drugs and can be used as synthons for creating other pharmacologically active substances. nih.gov
Synthesis of Bioactive Molecule Scaffolds
The molecular framework of this compound is particularly relevant to the synthesis of scaffolds for bioactive molecules. The development of such compounds is a key area of research in medicinal chemistry, with the goal of creating novel therapeutic agents. weebly.com
The development of inhibitors for specific enzymatic pathways is a critical strategy in modern drug discovery. nih.gov The 4,6-diaminonicotinamide (B1618703) scaffold, a close derivative of this compound, has been identified as a potent core structure for immunomodulators that target Janus kinase 3 (JAK3), an enzyme involved in T-cell mediated immune responses. nih.gov In a study focused on developing JAK3 inhibitors for preventing organ transplant rejection, researchers designed and optimized novel 4,6-diaminonicotinamide derivatives. nih.gov Docking calculations confirmed that the 4,6-diaminonicotinamide scaffold provides potent inhibition of JAK3. nih.gov The optimization of substituents on the C4 and C6 amino groups was a key part of the research, highlighting the importance of this specific structural motif in achieving high inhibitory activity. nih.gov
Table 2: JAK3 Inhibition by 4,6-Diaminonicotinamide Derivatives
| Compound | C4-Substituent | C6-Substituent | JAK3 IC₅₀ (nM) |
| 8 | Cyclopropylamino | (3-Fluorophenyl)amino | 1.1 |
| 10 | (cis-4-Hydroxycyclohexyl)amino | (3-Fluorophenyl)amino | 0.8 |
| 28 | (cis-4-Hydroxycyclohexyl)amino | (5-Fluoro-2-pyridinyl)amino | 0.4 |
| This data is adapted from a study on 4,6-diaminonicotinamide derivatives and illustrates the scaffold's role in enzyme inhibition. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency. Source: nih.gov |
Glucokinase activators are a class of therapeutic agents being investigated for the treatment of type 2 diabetes. While various heterocyclic scaffolds are utilized in the design of these molecules, the direct synthesis of glucokinase activators from this compound is not explicitly documented in the surveyed scientific literature.
Histone deacetylase (HDAC) inhibitors are a class of compounds with significant potential in cancer therapy. nih.gov The development of HDAC inhibitors often involves creating molecules with novel heterocyclic "cap" groups. nih.govfrontiersin.org Research has explored a wide variety of structures, including those based on benzimidazoles and tetrazoles, to achieve potent and selective inhibition of HDAC isoforms. nih.govmdpi.com Although the creation of new heterocyclic entities is central to this field, a direct synthetic route utilizing this compound as a precursor for HDAC inhibitors is not prominently described in the available research.
Role in Agrochemical Development
This compound serves as a valuable scaffold in the synthesis of novel agrochemicals, particularly fungicides. The inherent chemical reactivity of the diaminopyridine core allows for the construction of a diverse range of derivatives with potent biological activities against plant pathogens.
Research into nicotinic acid ester compounds has identified derivatives of 2,6-diaminonicotinate as effective agents for controlling various plant diseases. A patent for an agricultural and horticultural fungicide highlights compounds with a diaminonicotinate structure as the active ingredient. acs.org These compounds have demonstrated exceptional control effects against a spectrum of plant pathogens. acs.org The development of such fungicides is crucial in agriculture to prevent crop losses due to diseases that may not be adequately controlled by existing treatments. acs.org
The nicotinic acid framework, of which this compound is a derivative, is a well-established pharmacophore in the agrochemical industry. This structural motif is present in several commercially successful products, including herbicides and fungicides, underscoring its importance in crop protection. rsc.org The development of resistance to existing fungicides necessitates the discovery of new chemical entities with novel modes of action. rsc.org The structural versatility of the nicotinamide (B372718) scaffold makes it an attractive starting point for the design of such innovative agrochemicals. rsc.org
The synthesis of fungicidal compounds often involves the chemical modification of a core scaffold to enhance efficacy and spectrum of activity. For instance, studies on N-(thiophen-2-yl) nicotinamide derivatives have yielded compounds with significant fungicidal properties. rsc.org This highlights a common strategy in agrochemical research where a core structure, such as a nicotinamide, is systematically modified to optimize its biological performance.
A key aspect of developing new agrochemicals is ensuring they are effective, safe, and environmentally benign. rsc.org Natural products often provide inspiration for the discovery of new pesticide leads. rsc.org By utilizing core building blocks like this compound, chemists can design and synthesize novel compounds that are both effective and meet modern safety standards.
The following table summarizes the application of nicotinic acid derivatives in agrochemicals:
| Agrochemical Class | Example Derivative Structure | Application | Significance |
| Fungicide | 2,6-Diaminonicotinate Ester | Control of plant diseases | Addresses the need for new fungicides with broad-spectrum activity. acs.org |
| Fungicide | N-(thiophen-2-yl) Nicotinamide | Control of cucumber downy mildew | Demonstrates the potential of nicotinamide derivatives in combating resistant pathogens. rsc.org |
Utility in Fragment-Based Drug Discovery and Lead Optimization
This compound possesses structural features that make it a highly valuable fragment for fragment-based drug discovery (FBDD) and a versatile scaffold for lead optimization in medicinal chemistry. Its low molecular weight, combined with the presence of multiple hydrogen bond donors and acceptors, allows it to efficiently explore chemical space and form key interactions within the binding sites of biological targets.
Fragment-based drug discovery is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments. nih.gov The aminopyridine motif, a core component of this compound, has been successfully employed in FBDD campaigns. For example, fragment screening has identified aminopyridine-containing compounds as inhibitors of β-secretase (BACE-1), an important target in Alzheimer's disease research. acs.org These fragments were found to bind to the catalytic aspartic acid residues in the enzyme's active site, providing a crucial starting point for the development of more potent inhibitors. acs.org
The diaminonicotinate scaffold is particularly relevant in the design of kinase inhibitors. ekb.eg Many kinase inhibitors target the ATP-binding site, and scaffolds that can mimic the interactions of adenine (B156593) are highly sought after. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a well-known privileged structure in kinase inhibitor design due to its resemblance to adenine. rsc.org Similarly, the arrangement of nitrogen atoms and amino groups in this compound allows it to form multiple hydrogen bonds, a key feature for binding to the hinge region of many kinases.
Once a fragment hit like this compound is identified, the process of lead optimization begins. This involves the systematic chemical modification of the initial fragment to improve its potency, selectivity, and pharmacokinetic properties. biosolveit.de The multiple functional groups on the this compound ring—the two amino groups and the methyl ester—provide several handles for chemical modification. This allows medicinal chemists to "grow" the fragment by adding substituents that can form additional favorable interactions with the target protein. biosolveit.de
The table below outlines the key attributes of this compound that are advantageous for FBDD and lead optimization:
| Attribute | Description | Relevance in Drug Discovery |
| Low Molecular Weight | As a small molecule, it adheres to the "Rule of Three" often used for fragment libraries. | Increases the probability of fitting into small pockets within a protein's binding site. |
| Hydrogen Bonding Capacity | The two amino groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors. | Facilitates strong and specific interactions with the target protein, which is crucial for binding affinity. acs.org |
| Scaffold for Elaboration | The amino groups and the ester provide multiple points for chemical modification. | Allows for systematic exploration of structure-activity relationships (SAR) during lead optimization. biosolveit.de |
| Privileged Scaffold Motif | The aminopyridine core is a recognized structural motif in successful drug candidates. | Increases the likelihood of finding biologically active compounds. acs.org |
The process of lead optimization aims to enhance the drug-like properties of a compound. This includes improving its absorption, distribution, metabolism, and excretion (ADME) profile. danaher.com The structural modifications made to a lead compound derived from this compound would be guided by the need to balance potency with these pharmacokinetic parameters. upmbiomedicals.com For example, the methyl ester could be modified to an ethyl or isopropyl ester to alter lipophilicity and potentially improve cell permeability.
Role in Supramolecular Chemistry and Advanced Materials Science
Exploration of Hydrogen Bonding Networks in Diaminonicotinate Assemblies
The amino groups and the ester functionality of methyl 4,6-diaminonicotinate are prime sites for forming extensive hydrogen bond networks. nih.govjiangnan.edu.cn These non-covalent interactions are crucial in directing the self-assembly of molecules into well-defined, ordered structures in the solid state. The resulting networks can exhibit high degrees of complexity and stability. jiangnan.edu.cncam.ac.uk The formation of dense hydrogen-bonding networks can significantly influence the material's properties, such as toughness and self-recovery. jiangnan.edu.cn These charge-assisted hydrogen bonds, where the donor and/or acceptor have ionic charges, are particularly strong and directional. mdpi.com
The study of these hydrogen-bonded assemblies provides insights into crystal engineering and the design of new materials with tailored properties. The analysis of such networks often involves single-crystal X-ray diffraction to determine the precise arrangement of molecules and the geometry of the hydrogen bonds. eurjchem.com
Metal Coordination Chemistry: Ligand Design and Complexation Studies
The nitrogen atom of the pyridine (B92270) ring and the amino groups of this compound can act as ligands, binding to metal ions to form coordination complexes. ichem.mdwikipedia.org The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. nih.gov
This compound and its derivatives can act as monodentate or polydentate ligands, binding to a metal center through one or more atoms. researchgate.netlibretexts.org The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. researchgate.net The resulting complexes can exhibit a range of coordination geometries, including octahedral and tetrahedral. wikipedia.org
Table 1: Coordination Properties of Pyridine-Based Ligands
| Feature | Description |
| Ligand Type | Pyridine derivatives can act as L-type ligands, donating two electrons to the metal center. wikipedia.org |
| Basicity | Pyridine has a moderate basicity, influencing its coordination strength. wikipedia.org |
| Coordination Modes | Can coordinate in a monodentate fashion through the pyridine nitrogen or potentially in a chelating manner involving the amino groups. researchgate.netlibretexts.org |
| Steric Effects | Substituents on the pyridine ring can influence the coordination geometry and stability of the complex. nih.gov |
This table summarizes general coordination properties of pyridine-based ligands, which are applicable to this compound.
Applications as Linkers and Nodes in Extended Frameworks
The bifunctional nature of this compound, with its ability to both participate in hydrogen bonding and coordinate to metals, makes it an excellent candidate for use as a linker or node in the construction of extended porous frameworks like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ambeed.com
COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com The predictable geometry and functionality of molecules like this compound allow for the design of COFs with tailored pore sizes and chemical environments. nih.gov These materials are synthesized through various methods, including mechanochemical synthesis, which can be a more environmentally friendly approach. rsc.org The resulting COFs can have applications in areas such as gas storage and separation. rsc.org
MOFs are hybrid materials composed of metal ions or clusters connected by organic linkers. mdpi.comnih.gov this compound can serve as the organic linker in MOFs, with the pyridine nitrogen and amino groups coordinating to the metal centers. researchgate.net The structure and properties of the resulting MOF are determined by the geometry of the linker and the coordination preference of the metal ion. mdpi.com MOFs are known for their high porosity and surface area, making them suitable for applications in catalysis, gas storage, and sensing. mdpi.comnih.gov
Table 2: Framework Materials Utilizing Diaminonicotinate-type Linkers
| Framework Type | Key Features | Potential Applications |
| Covalent Organic Frameworks (COFs) | Crystalline, porous, all-organic | Gas storage, catalysis, sensing mdpi.comnih.gov |
| Metal-Organic Frameworks (MOFs) | Crystalline, porous, hybrid organic-inorganic | Gas storage, separation, catalysis mdpi.comnih.gov |
This table provides a general overview of COFs and MOFs where linkers similar in functionality to this compound could be employed.
Contribution to Organic Electronic Materials
The electronic properties of this compound, arising from its aromatic and electron-donating amino groups, make it a candidate for use in organic electronic materials.
This compound can be utilized as a building block in the synthesis of larger organic molecules with semiconducting properties. ambeed.com The ability to modify its structure allows for the tuning of its electronic characteristics, such as the HOMO/LUMO energy levels, which is crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). iitpkd.ac.in The development of novel organic semiconductors is a key area of research in materials science, with the goal of creating flexible, low-cost electronic devices. tcichemicals.com
Components for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
There is no available research data or literature that details the application or performance of this compound as a component in either organic photovoltaics or organic light-emitting diodes. Its potential as a donor, acceptor, or interfacial layer material has not been reported.
Design and Synthesis of Supramolecular Host Systems
There is no available research data or literature describing the use of this compound in the design and synthesis of supramolecular host systems. Its capacity for molecular recognition or to act as a building block for larger, self-assembling structures has not been documented in the reviewed sources.
Due to the lack of specific research findings on these topics, data tables and detailed discussions cannot be provided as requested.
Computational and Theoretical Investigations of Methyl 4,6 Diaminonicotinate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic and geometric structure of Methyl 4,6-diaminonicotinate.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. nih.gov For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are standard for optimizing the molecular geometry and analyzing electronic characteristics. nih.govmjcce.org.mkmdpi.com
These studies typically involve the calculation of several key quantum chemical parameters:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a higher affinity for accepting electrons. physchemres.org The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular reactivity and stability. physchemres.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. For this compound, the nitrogen atoms of the amino groups and the pyridine (B92270) ring, as well as the oxygen atoms of the ester group, are expected to be regions of negative potential, indicating sites prone to electrophilic attack and coordination.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), hardness (η), and the fraction of electrons transferred (ΔN) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. physchemres.org
A summary of typical parameters obtained from DFT calculations for analogous heterocyclic compounds is presented below.
| Parameter | Description | Typical Significance for Aromatic Amines |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest stronger donation. physchemres.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest stronger acceptance. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap correlates with higher reactivity. physchemres.org |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. ijsrst.com |
| Mulliken Charges | Distribution of atomic charges | Reveals reactive sites for intermolecular interactions. ijsrst.com |
This table is generated based on methodologies described for analogous compounds in the provided search results.
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are used to determine the most stable three-dimensional structure of a molecule. unipd.it By performing a conformational search, researchers can identify the lowest energy conformer of this compound. These calculations are critical for understanding how the molecule's shape influences its properties and interactions. The energetics, including heats of formation, can also be calculated, providing data on the compound's stability. mdpi.com For complex molecules, these calculations can be computationally intensive but offer high accuracy. unipd.it
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a static picture, molecular modeling and dynamics simulations explore the molecule's behavior over time and its interactions with its environment.
Theoretical models can predict the most likely sites for chemical reactions on the this compound molecule. The amino groups are expected to be primary sites for nucleophilic attack and substitution reactions. Computational studies can model the transition states and energy barriers for various reaction pathways, such as those involving electrophilic substitution on the pyridine ring or reactions at the amino or ester functional groups. plos.orgoregonstate.edu For instance, studies on similar 5-nitropyrimidines show that the reaction pathway is highly dependent on the nature of substituents, which can stabilize or destabilize reaction intermediates. oregonstate.edu
The structure of this compound, with its electron-rich nitrogen and oxygen atoms and aromatic pyridine ring, makes it an interesting candidate for studies on surface adsorption, analogous to how similar compounds are studied as corrosion inhibitors. researchgate.netresearchgate.netrsc.org
Theoretical studies on pyrimidine (B1678525) and quinoline (B57606) derivatives show that these molecules can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.netbohrium.com The adsorption mechanism is often investigated using a combination of quantum chemical calculations and molecular dynamics simulations. DFT is used to understand the interaction between the inhibitor molecule and the metal surface atoms (e.g., iron). nih.gov The presence of heteroatoms (N, O) and the π-electrons of the pyridine ring are crucial for this adsorption. researchgate.net It is proposed that the molecule can adsorb through:
Chemisorption: Involving the donation of lone pair electrons from the nitrogen and oxygen atoms to the vacant d-orbitals of the metal.
Physisorption: Involving electrostatic interactions between the charged molecule and the charged metal surface.
Molecular dynamics (MD) simulations can then be used to model the behavior of a large number of inhibitor molecules on the metal surface in a simulated corrosive environment (e.g., aqueous HCl). nih.gov These simulations provide insights into the orientation of the adsorbed molecules and the stability of the protective film. For similar heterocyclic inhibitors, it has been found that adsorption often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netrsc.orgbohrium.com
| Compound Type | Key Findings from Theoretical Studies | Relevant Indices |
| Pyrimidine derivatives | Adsorption occurs via S and N atoms and the pyrimidine ring; follows Langmuir adsorption isotherm. | researchgate.netrsc.org |
| Quinoline derivatives | Adsorption on the metal surface forms a protective film; inhibition efficiency is temperature-dependent. | bohrium.com |
| Nonanedioic acid derivative | Adsorption is confirmed by DFT and MD simulations, following the Langmuir isotherm. | nih.gov |
| Triazole derivatives | The presence of heteroatoms and aromatic rings facilitates strong adsorption on the metal surface. | scielo.org.mx |
This table summarizes findings on analogous compounds to infer potential adsorption behavior of this compound.
Theoretical Studies on Interactions with Other Molecular Entities
Understanding how this compound interacts with other molecules is key to predicting its behavior in various applications. Molecular dynamics simulations are a powerful tool for studying these interactions in detail. nih.govmdpi.com By simulating the molecule in a solvent box (e.g., water), researchers can study solvation effects and hydrogen bonding patterns.
The two amino groups and the ester group of this compound are capable of forming strong hydrogen bonds with acceptor and donor molecules. Theoretical studies can predict the geometry and strength of these bonds. Furthermore, if the molecule is considered for biological applications, molecular docking and MD simulations can be used to study its interaction with biological targets like enzymes or receptors. nih.govmdpi.com These simulations can predict the binding affinity and the stability of the molecule-receptor complex, providing insights that are crucial for drug discovery processes. nih.govgoogleapis.com For example, MD simulations lasting hundreds of nanoseconds can confirm the stability of a ligand-protein complex. nih.govmdpi.com
Ligand-Metal Interactions and Coordination Geometries
The molecular structure of this compound, featuring a pyridine nitrogen, two amino groups, and a methyl ester, suggests its potential as a versatile ligand for metal ions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how this ligand would interact with various metals.
DFT calculations can elucidate the preferred coordination modes of this compound. It can act as a bidentate or tridentate ligand. The coordination could involve the pyridine nitrogen and one of the amino groups, or potentially all three nitrogen atoms, leading to different chelate ring formations. The strength and nature of the metal-ligand bond, whether primarily electrostatic or covalent, can also be assessed through computational analysis. usd.edu
The geometry of the resulting metal complexes is a key area of investigation. Depending on the metal ion, its oxidation state, and the coordination number, various geometries such as tetrahedral, square planar, or octahedral could be adopted. Computational modeling can predict these geometries and the associated bond lengths and angles, providing insights into the stability and reactivity of the complexes. For instance, studies on similar heterocyclic ligands have shown that the coordination geometry is influenced by the steric and electronic properties of both the ligand and the metal center. nih.gov
Table 1: Predicted Coordination Properties of this compound
| Feature | Predicted Characteristic | Computational Method of Investigation |
| Potential Donor Atoms | Pyridine Nitrogen, Amino Nitrogens | DFT, Molecular Orbital Theory |
| Coordination Modes | Monodentate, Bidentate, Tridentate | DFT Geometry Optimization |
| Coordination Geometries | Tetrahedral, Square Planar, Octahedral | DFT, Molecular Mechanics |
| Bonding Nature | Electrostatic and Covalent Contributions | Natural Bond Orbital (NBO) Analysis |
Intermolecular Forces and Self-Assembly Prediction
The intermolecular forces at play in this compound are crucial for understanding its solid-state structure and potential for self-assembly. The two amino groups and the carbonyl oxygen of the ester group are capable of forming strong hydrogen bonds. These interactions are directional and can guide the molecules to arrange themselves in specific, ordered patterns in the solid state.
Computational methods can predict the most stable hydrogen bonding networks. By analyzing the molecular electrostatic potential (MEP) map, regions of positive and negative charge on the molecule can be identified, indicating likely sites for hydrogen bond donors and acceptors.
Table 2: Key Intermolecular Forces in this compound
| Type of Interaction | Molecular Features Involved | Predicted Significance in Self-Assembly |
| Hydrogen Bonding | Amino groups (donors), Pyridine N, Carbonyl O (acceptors) | High |
| π-π Stacking | Pyridine Ring | Moderate to High |
| Dipole-Dipole Interactions | Ester group, Amino groups | Moderate |
| Van der Waals Forces | Entire Molecule | Present |
Computational Design and Virtual Screening of Novel Derivatives
The this compound scaffold is a promising starting point for the computational design of new molecules with specific biological activities. By modifying the functional groups at various positions on the pyridine ring, a virtual library of derivatives can be created.
Virtual screening techniques, such as molecular docking, can then be employed to predict the binding affinity of these derivatives to a specific biological target, such as an enzyme or a receptor. nih.gov For example, in a study on related 4,6-diaminonicotinamide (B1618703) derivatives, docking calculations were used to confirm that the scaffold could potently inhibit the Janus kinase 3 (JAK3) protein. nih.gov This highlights the potential of the diaminonicotinate core in drug discovery.
Computational tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these virtual derivatives. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources in the drug development pipeline. The design of novel derivatives can be guided by these computational predictions to optimize both potency and drug-likeness.
Future Perspectives and Emerging Research Directions for Methyl 4,6 Diaminonicotinate
Development of Sustainable and Economical Synthesis Routes
The future development of Methyl 4,6-diaminonicotinate is intrinsically linked to the innovation of sustainable and cost-effective synthesis methods. Current production pathways often commence from precursors like methyl 4,6-dinitronicotinate, which is then subjected to catalytic hydrogenation to reduce the nitro groups to amines. While effective, this process relies on catalysts such as palladium on carbon (Pd/C) and the use of hydrogen gas, presenting both cost and safety considerations. prepchem.com
Future research will likely focus on several key areas to enhance the sustainability and economy of its synthesis:
Alternative Starting Materials: Exploration of bio-based feedstocks or more readily available precursors could significantly reduce the environmental footprint and cost.
Greener Catalysts: Research into earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium is a major trend in green chemistry. researchopenworld.com These catalysts, potentially combined with more benign reducing agents, could offer a more sustainable alternative.
Process Intensification: The adoption of continuous flow chemistry, as opposed to traditional batch processing, can lead to improved yield, safety, and energy efficiency. purdue.edu This methodology allows for better control over reaction parameters and can reduce solvent usage and waste generation. purdue.edu
Solvent Selection: A shift towards green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or acetic acid mixtures, can replace less environmentally friendly options like dichloromethane (B109758) (DCM). purdue.edu
A comparative table of potential synthesis improvements is presented below.
| Parameter | Current Method (Example) | Future Goal | Potential Benefit |
| Starting Material | Methyl 4,6-dinitronicotinate | Bio-based or readily available precursors | Reduced cost and reliance on petrochemicals |
| Catalyst | Palladium on Carbon (Pd/C) prepchem.com | Earth-abundant metal catalysts (Fe, Cu, Ni) | Lower cost, reduced environmental impact |
| Reducing Agent | Hydrogen Gas (H₂) | Transfer hydrogenation or electrochemical methods | Enhanced safety, reduced infrastructure needs |
| Process Type | Batch Synthesis | Continuous Flow Chemistry purdue.edu | Improved efficiency, safety, and scalability |
| Solvent | Methanol (B129727), Dichloromethane (DCM) | Green solvents (e.g., 2-MeTHF) purdue.edu | Reduced toxicity and environmental harm |
Discovery of Unexplored Reactivity Patterns and Catalytic Transformations
The unique structure of this compound, featuring two amine groups and a methyl ester on a pyridine (B92270) ring, offers a rich landscape for exploring novel chemical reactions. The electron-donating amino groups activate the pyridine ring, making it amenable to a variety of transformations that have yet to be fully investigated.
Future research is poised to uncover new reactivity patterns:
Selective Functionalization: Developing methods to selectively functionalize one of the two amino groups or the pyridine ring's carbon positions would unlock a vast chemical space for creating new derivatives.
Novel Cyclization Reactions: The diamino functionality is a perfect handle for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. New catalytic systems could enable previously unknown cyclization cascades.
C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring is a highly sought-after transformation in modern organic synthesis. Applying C-H activation methodologies to this compound could provide streamlined access to complex molecules.
Polymerization Monomer: The di-functional nature of the molecule makes it a candidate as a monomer for the synthesis of novel polymers with unique electronic or thermal properties.
Expansion into Novel Areas of Functional Materials and Supramolecular Assemblies
The inherent properties of this compound, such as its hydrogen-bonding capabilities and aromatic structure, make it an attractive building block for functional materials and supramolecular chemistry. rsc.org
Emerging directions in this area include:
Hydrogen-Bonded Networks: The two amino groups and the ester functionality can act as hydrogen bond donors and acceptors, respectively. This allows for the programmed self-assembly of molecules into well-defined supramolecular structures like tapes, sheets, or three-dimensional networks. rsc.org These assemblies can exhibit interesting properties for applications in sensing or as porous materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine ring and amino groups can coordinate to metal ions, forming coordination polymers or MOFs. researchopenworld.com By carefully selecting the metal nodes, it may be possible to create materials with tailored porosity, catalytic activity, or photoluminescent properties.
Organic Electronics: Diaminopyridine derivatives are being explored for their potential in organic electronics. The electronic properties of materials derived from this compound could be tuned for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Liquid Crystals: The rigid core and potential for introducing long alkyl chains make derivatives of this compound candidates for the design of new liquid crystalline materials. rsc.org
Advanced Computational Methodologies for Rational Design and Prediction
Advanced computational chemistry offers a powerful tool for accelerating research into this compound and its derivatives, enabling rational design and prediction of their properties before undertaking extensive experimental work.
Future applications of computational methods include:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the most likely sites for electrophilic or nucleophilic attack, and understand the mechanisms of catalytic transformations. This can guide the design of more efficient and selective syntheses.
Designing Functional Materials: Molecular dynamics (MD) simulations and quantum mechanical calculations can predict how molecules of this compound will self-assemble, and what the electronic and photophysical properties of the resulting materials will be. nih.gov This is crucial for designing novel materials for specific applications. rsc.org
Virtual Screening for Biological Activity: The core structure of this compound is found in molecules with biological activity, such as IRAK4 inhibitors. nih.gov Computational docking and virtual screening can be used to design and evaluate new derivatives for their potential to interact with biological targets, streamlining the drug discovery process.
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the exploration of chemical space around this compound. drugtargetreview.com This technology allows for the rapid synthesis and screening of large libraries of related compounds, dramatically accelerating the discovery of new materials and molecules with desired properties. purdue.eduresearchgate.net
Key opportunities in this area include:
Accelerated Reaction Optimization: HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to find the optimal parameters for synthesizing derivatives of this compound. researchgate.netjnj.com
Rapid Analogue Synthesis: Automated synthesizers can generate large libraries of analogues by systematically varying the substituents on the pyridine ring or the amino groups. nih.gov This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. jnj.com
Discovery of New Properties: High-throughput screening can be employed to quickly evaluate the properties of these new derivatives, such as their photophysical characteristics, binding affinity to a target protein, or performance in an electronic device. drugtargetreview.com This data-rich approach, often coupled with machine learning, can uncover unexpected trends and lead to the discovery of novel functional molecules. jnj.com
Opportunities in Interdisciplinary Research Collaborations
The versatile nature of this compound provides a fertile ground for interdisciplinary collaborations, bridging chemistry with materials science, biology, and engineering.
Potential areas for collaboration include:
Chemistry and Materials Science: Chemists can synthesize novel derivatives and polymers, while materials scientists can characterize their physical properties (e.g., mechanical, thermal, electronic) and fabricate them into devices. rsc.org
Chemistry and Biology/Medicine: The synthesis of libraries of this compound analogues can provide medicinal chemists and biologists with new compounds to test as potential therapeutic agents, for example, as kinase inhibitors for autoimmune diseases. nih.gov
Chemistry and Engineering: Chemical engineers can play a crucial role in scaling up the synthesis of promising new materials derived from this compound, moving from laboratory-scale experiments to industrial production. researchopenworld.com
Such collaborations are essential for translating fundamental chemical discoveries into real-world applications and technologies.
Q & A
Q. How can high-throughput screening (HTS) optimize the bioactivity of this compound derivatives?
- Methodological Answer : Implement fragment-based HTS:
- Design a library of analogs (e.g., varying substituents at C2/C5).
- Use robotic liquid handlers for parallel synthesis.
- Screen against disease-specific targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) with automated IC₅₀ determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
